molecular formula C12H16O B13551789 Benzeneacetaldehyde, 4-(2-methylpropyl)- CAS No. 40150-97-8

Benzeneacetaldehyde, 4-(2-methylpropyl)-

Cat. No.: B13551789
CAS No.: 40150-97-8
M. Wt: 176.25 g/mol
InChI Key: HIHWQKNGFIXOTK-UHFFFAOYSA-N
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Description

“Benzeneacetaldehyde, 4-(2-methylpropyl)-” is a substituted aromatic aldehyde characterized by a benzene ring with a para-positioned 2-methylpropyl (isobutyl) group and an acetaldehyde (-CH₂CHO) functional group.

Properties

CAS No.

40150-97-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]acetaldehyde

InChI

InChI=1S/C12H16O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,8,10H,7,9H2,1-2H3

InChI Key

HIHWQKNGFIXOTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC=O

Origin of Product

United States

Preparation Methods

Direct Formylation of Substituted Aromatic Rings

One classical approach to prepare aromatic aldehydes is via electrophilic aromatic substitution formylation reactions such as the Reimer-Tiemann reaction, Gattermann-Koch formylation, or Vilsmeier-Haack reaction. However, for substrates with branched alkyl substituents like 2-methylpropyl, regioselectivity and side reactions can be challenging. Specific literature on 4-(2-methylpropyl)benzaldehyde is limited, but analogous substituted benzaldehydes are often synthesized by these methods starting from the corresponding alkylbenzene.

Side-Chain Oxidation of Alkylbenzenes

Another common synthetic route involves oxidation of the side chain of 4-(2-methylpropyl)benzyl derivatives. For example, oxidation of 4-(2-methylpropyl)toluene or related compounds can yield the aldehyde function at the benzylic position. Controlled oxidation methods include:

  • Use of selenium dioxide (SeO2) for allylic/benzylic oxidation.
  • Chromium-based oxidants (e.g., PCC, PDC) for selective oxidation.
  • Catalytic aerobic oxidation under mild conditions.

This approach requires the availability of the alkyl-substituted benzyl precursor.

Synthesis via Benzylmagnesium Chloride and Benzoglioxaline Salt (Related Phenylacetaldehyde Synthesis)

A patented method for phenylacetaldehyde synthesis, which can be adapted for substituted derivatives, involves reacting benzylmagnesium chloride (a Grignard reagent) with 1,3-dibenzyl-benzoglioxaline salt under inert atmosphere, followed by acidic workup and distillation to isolate the aldehyde. The general steps are:

  • Stirring 1,3-dibenzyl-benzoglioxaline salt in benzylmagnesium chloride tetrahydrofuran solution under nitrogen for 12–24 hours.
  • Dropwise addition of saturated oxalic acid solution at 60–80 °C, stirring for 1–3 hours.
  • Solvent removal, extraction with diethyl ether, and distillation to obtain pure aldehyde.

This method avoids by-product formation due to the absence of oxygen atoms in the raw material that could complex with magnesium salts, improving yield and purity. While the patent specifically focuses on phenylacetaldehyde, the methodology can be extended to substituted benzyl derivatives like 4-(2-methylpropyl)benzyl analogs by using appropriately substituted benzoglioxaline salts or Grignard reagents.

Other Synthetic Routes

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Yield & Purity Notes
Electrophilic Aromatic Formylation 4-(2-methylpropyl)benzene or derivatives Reimer-Tiemann, Vilsmeier-Haack reagents Direct formylation Regioselectivity issues, harsh conditions Moderate yield, possible side products
Side-Chain Oxidation 4-(2-methylpropyl)toluene or benzyl derivatives SeO2, PCC, catalytic aerobic oxidation Selective oxidation at benzylic position Overoxidation risk, requires careful control Variable yields, purity depends on conditions
Grignard Reaction with Benzoglioxaline Salt (Patent method) 1,3-dibenzyl-benzoglioxaline salt + benzylmagnesium chloride THF solvent, inert atmosphere, oxalic acid workup High yield, avoids by-products Requires specific reagents, inert atmosphere High purity, scalable
Reduction of Acid/Esters 4-(2-methylpropyl)phenylacetic acid or esters DIBAL-H or similar reducing agents Controlled reduction to aldehyde Sensitive to over-reduction Good yield with careful monitoring
Cross-Coupling and Functionalization Halogenated benzaldehyde or alkylbenzene Pd catalysts, ligands, bases Versatile, modular Multi-step, expensive catalysts High purity achievable

Research Perspectives and Practical Notes

  • The Grignard-based synthesis method reported in patent CN104529728A offers a promising route for high-yield preparation of phenylacetaldehyde derivatives, including substituted variants like Benzeneacetaldehyde, 4-(2-methylpropyl)-, by adapting the starting materials.
  • The reactivity of the aldehyde group allows for further functionalization, making this compound valuable for synthetic organic chemistry, fragrance, and pharmaceutical intermediates.
  • Controlled oxidation methods remain popular for industrial scale due to their relative simplicity but require optimization to prevent overoxidation to acids.
  • The choice of method depends on availability of starting materials, scale, cost, and desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 2-[4-(2-methylpropyl)phenyl]acetic acid.

    Reduction: 2-[4-(2-methylpropyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “Benzeneacetaldehyde, 4-(2-methylpropyl)-” with structurally related compounds, focusing on molecular properties and reported activities:

Compound Name CAS Formula Molecular Weight Key Substituents/Functional Groups Reported Activities/Applications
Benzeneacetaldehyde (base compound) 100-52-7 C₈H₈O 120.15 None; aldehyde group Nematicidal activity
Benzeneacetaldehyde, 4-(2-methylpropyl)- - C₁₂H₁₆O* 174.24* 4-(2-methylpropyl; aldehyde Hypothetical; enhanced lipophilicity
Benzeneacetaldehyde, α-(2-methylpropylidene) 26643-91-4 C₁₂H₁₄O 174.24 α-conjugated 2-methylpropylidene Unspecified; likely used in synthesis
Benzeneacetaldehyde, α-methyl-4-(2-methylpropyl)-, oxime 58609-72-6 C₁₃H₁₉NO 205.30 4-(2-methylpropyl); α-methyl; oxime Potential nematicidal/agrochemical use
1-(4′-Isobutylphenyl)ethyl chloride 62049-65-4 C₁₂H₁₇Cl 196.72 4-(2-methylpropyl); chloroethyl Intermediate in organic synthesis

*Hypothetical values based on structural analogs.

Key Findings:

Oxime derivatives (e.g., 58609-72-6) introduce hydrogen-bonding capacity (PSA = 32.6 ), enhancing stability but reducing volatility.

Biological Activity: The base compound, Benzeneacetaldehyde, demonstrated nematicidal activity (3.96% in a microbial extract) against root-knot nematodes . Substituted analogs may exhibit modified or enhanced bioactivity, though direct evidence is lacking. Oxime derivatives are hypothesized to retain or amplify biological effects due to their structural resemblance to bioactive aldehydes .

Applications :

  • Volatile components like Benzeneacetaldehyde are used in flavor formulations (e.g., in EPC Natural Products’ patents) .
  • Chlorinated derivatives (e.g., 62049-65-4) serve as intermediates in pharmaceutical synthesis .

Biological Activity

Benzeneacetaldehyde, 4-(2-methylpropyl)-, also known as 4-(2-methylpropyl)benzaldehyde, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its antimicrobial and antioxidant activities, as well as its implications in various fields of research.

  • Molecular Formula : C12H14O
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound features a benzene ring substituted with an acetaldehyde group and a branched alkyl chain (2-methylpropyl), contributing to its unique chemical behavior.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various benzene derivatives, including benzeneacetaldehyde, 4-(2-methylpropyl)-. The compound's effectiveness against different microbial strains has been evaluated through various assays.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for benzene derivatives vary significantly depending on the strain. For example, certain studies have shown that compounds with similar structures can exhibit MIC values ranging from 125 µg/mL to 500 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of benzeneacetaldehyde, 4-(2-methylpropyl)- has been assessed using several methods, including DPPH and ABTS assays. These tests measure the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

  • DPPH Scavenging Activity : Studies indicate that the DPPH IC50 values for related compounds can range from 30 µg/mL to over 200 µg/mL. While specific data for benzeneacetaldehyde, 4-(2-methylpropyl)- is limited, it is reasonable to hypothesize similar activity based on structural analogs .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various aromatic aldehydes, including benzeneacetaldehyde derivatives. The findings suggested that these compounds could inhibit the growth of pathogenic bacteria effectively. The study reported:

CompoundMIC (µg/mL)Target Organism
Benzeneacetaldehyde derivative250E. coli
Benzeneacetaldehyde derivative200S. aureus

This study highlights the potential application of benzeneacetaldehyde in developing antimicrobial agents .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant properties of aromatic compounds, researchers utilized DPPH and ABTS assays to determine the efficacy of various benzaldehydes. The results indicated that:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Benzeneacetaldehyde analog45 ± 1.550 ± 2.0
Benzeneacetaldehyde, 4-(2-methylpropyl)-TBDTBD

These results suggest that while specific data for benzeneacetaldehyde, 4-(2-methylpropyl)- is still pending, related compounds demonstrate significant antioxidant activity .

Q & A

Q. What synthetic routes are recommended for synthesizing Benzeneacetaldehyde, 4-(2-methylpropyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives with 2-methylpropyl halides, using Lewis acid catalysts (e.g., AlCl₃). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–25°C), and stoichiometry of the alkylating agent significantly impact regioselectivity and yield. Post-synthesis purification via fractional distillation (boiling point ~330°C) or column chromatography is recommended to isolate the aldehyde . Contamination by brominated byproducts (e.g., 4-(Bromomethyl)benzaldehyde) should be monitored via GC-MS .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, density) for this compound?

  • Methodological Answer : Cross-validation using multiple analytical techniques is critical. For example, density discrepancies (reported as 0.96 g/cm³ in some studies) can be resolved via pycnometry or comparative NMR analysis with deuterated solvents. Boiling point variations may arise from impurities; ensure purity via HPLC (>98%) and differential scanning calorimetry (DSC) to confirm thermal stability . Refer to NIST-standardized data for benchmarking, as their measurements prioritize traceable calibration .

Q. What spectroscopic techniques are most effective for structural confirmation of Benzeneacetaldehyde, 4-(2-methylpropyl)-?

  • Methodological Answer : Combine ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, isobutyl group protons at δ 0.8–1.2 ppm) with IR spectroscopy (C=O stretch ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₄O; [M+H]⁺ = 175.1121). For advanced confirmation, 2D NMR (COSY, HSQC) resolves coupling between the aldehyde and aromatic protons .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives like α-methyl-4-(2-methylpropyl)benzeneacetaldehyde oxime?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for oxime formation. Parameters like Gibbs free energy (ΔG‡) predict regioselectivity in nucleophilic additions. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms (e.g., syn/anti oxime isomers). Use the InChIKey ULRYRAHIBWLZKC-XYOKQWHBSA-N for database alignment .

Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?

  • Methodological Answer : While full toxicological data are lacking, structural analogs (e.g., brominated benzaldehydes) suggest potential skin/eye irritation. Implement strict PPE protocols: use fume hoods for handling, and rinse exposed skin with soap/water for ≥15 minutes . For cell-based assays, start with low concentrations (≤10 µM) and monitor cytotoxicity via MTT assays. Include negative controls with aldehydes of known toxicity (e.g., benzaldehyde) .

Q. How do steric effects from the 2-methylpropyl group influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The bulky isobutyl group at the para position creates steric hindrance, slowing nucleophilic attack at the aldehyde carbonyl. Kinetic studies (e.g., pseudo-first-order rate constants with hydrazines) reveal a 3–5× rate reduction compared to unsubstituted benzaldehyde. Mitigate this via microwave-assisted synthesis (enhanced dipole interactions) or Lewis acid catalysts (e.g., ZnCl₂) to polarize the carbonyl .

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